[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
Description
The compound [(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a structurally complex molecule featuring a pyridinylmethyl group substituted with chlorine at the 6-position, a cyclopropylamine moiety, and an acetic acid backbone. For instance, acetic acid derivatives often function as metabolic intermediates or enzyme modulators in microbial systems, such as those involving Acetobacter pasteurianus .
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-4-1-8(5-13-10)6-14(7-11(15)16)9-2-3-9/h1,4-5,9H,2-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEJRQNQEMDRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C(C=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines.
Introduction of the Chloro Group: Chlorination of the pyridine ring at the 6-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropyl-Amino Group: The cyclopropyl-amino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) N-[(6-Chloropyridin-3-yl)methyl]cyclopropanamine Hydrochloride This hydrochloride salt (CAS: 1353944-89-4) shares the pyridinylmethyl-cyclopropylamine backbone but lacks the acetic acid group . The absence of the carboxylic acid moiety likely reduces its solubility in aqueous environments compared to [(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid. Such structural differences may alter bioavailability or metabolic pathways in bacterial systems.
(b) Glutamine Synthetase Substrates Glutamine synthetase (GS) substrates, such as glutamine and glutamate, are structurally distinct but functionally relevant. GS catalyzes ammonium assimilation, which is critical for pH regulation under acidic conditions .
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Compounds
Table 2: Proteomic Changes in Engineered AAB Strains
Mechanistic Insights and Hypotheses
The pyridinylmethyl group in this compound may confer unique binding affinities to membrane-associated enzymes like NADH:flavin oxidoreductases, which are downregulated under acid stress . Its cyclopropylamine moiety could interfere with redox balance, akin to NAD(P)H-dependent reductases . However, direct evidence is lacking, and further studies using 2D-PAGE or tandem mass spectrometry (as applied to AAB proteomes ) are needed to validate these hypotheses.
Biological Activity
[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure is characterized by a chloro-substituted pyridine ring linked to a cyclopropyl group and an amino-acetic acid moiety. Its molecular formula is , with a molecular weight of approximately 201.74 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that this compound may inhibit specific enzymes involved in bacterial metabolism, suggesting potential applications in antibacterial therapies .
Biological Activity Overview
The compound exhibits several notable biological activities:
- Antibacterial Activity : Initial investigations have shown that derivatives of pyridine compounds can exhibit significant antibacterial properties against various strains, including E. faecalis and K. pneumoniae.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential use in treating inflammatory diseases .
- Anticancer Potential : Some studies suggest that pyridine derivatives may possess anticancer properties, although specific data on this compound remains limited.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | Exhibits anti-inflammatory properties; used in drug design |
| [(6-Chloro-pyridazin-3-yl)(methyl)amino]acetic acid | C7H8ClN3O2 | Potentially more lipophilic; may enhance membrane permeability |
| This compound | C9H10ClN3O2 | Incorporates cyclopropyl group; may alter biological activity significantly |
Case Studies
- Antibacterial Study : A study evaluating the antibacterial efficacy of pyridine derivatives found that certain compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The inhibition zones for these compounds were significant, indicating their potential as alternatives or adjuncts to existing therapies .
- Anti-inflammatory Research : Research on similar compounds revealed their ability to inhibit inflammatory markers effectively, suggesting that this compound may share these beneficial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
